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Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

Cat. No.: B15605088

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that
belongs to the secretin/glucagon/vasoactive intestinal polypeptide (VIP) superfamily.[1] First
isolated from ovine hypothalamus in 1989, PACAP exists in two biologically active forms: a 38-
amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27).[1][2] In the
brain, PACAP-38 is the predominant isoform, constituting approximately 90% of the total
PACAP.[3]

PACAP exerts its effects through three Class B G-protein coupled receptors (GPCRS): the
PACAP-specific PAC1 receptor (PAC1R) and two receptors it shares with VIP, VPAC1 and
VPAC2.[1][2] The profound neuroprotective and neurotrophic effects of PACAP are primarily
mediated through the PAC1R, which is widely distributed throughout the central nervous
system.[1][2][4] Over the last three decades, numerous in vitro and in vivo studies have
demonstrated PACAP's potent ability to protect neurons from a wide array of insults,
establishing it as a significant target for therapeutic strategies in neurodegenerative diseases
and acute brain injuries.[3][5]

Mechanism of Neuroprotection

PACAP's neuroprotective capacity is multimodal, involving the modulation of apoptosis,
inflammation, oxidative stress, and excitotoxicity.
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o Anti-Apoptotic Effects: PACAP signaling actively suppresses programmed cell death. It
inhibits the expression of pro-apoptotic factors like Bax, prevents the release of
mitochondrial cytochrome C, and downregulates the activity of key executioner enzymes like
caspase-3.[1][6] Concurrently, it upregulates anti-apoptotic proteins such as Bcl-2.[2][7]

e Anti-Inflammatory and Immunomodulatory Activity: PACAP can modulate the inflammatory
response in the nervous system. It has been shown to inhibit the production of pro-
inflammatory cytokines, such as TNF-a, from activated microglia.[1][6] By regulating glial cell
activity, PACAP helps to control the inflammatory environment that often exacerbates
neuronal damage.[6]

o Anti-Oxidative Stress: The peptide provides protection against oxidative damage by reducing
the production of reactive oxygen species (ROS) and enhancing the expression of
antioxidant enzymes.[3][8]

o Neurotrophic Support: PACAP promotes neuronal survival by inducing the expression of
neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), which
supports neuronal growth, differentiation, and survival.[3][6]

Key Signaling Pathways

The binding of PACAP to its PACL1 receptor initiates several intracellular signaling cascades
that are crucial for its neuroprotective actions.[1][9]

o Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is a canonical pathway for
PACAP action. Activation of AC leads to an increase in intracellular cyclic AMP (CAMP),
which in turn activates PKA.[1][6] PKA then phosphorylates various downstream targets,
including the CREB transcription factor, leading to the expression of anti-apoptotic and
neurotrophic genes.[10]

e Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: PAC1R activation can also
stimulate PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol
(DAG), which subsequently activate PKC.[2][8]

o MAPK/ERK Pathway: PACAP can influence the mitogen-activated protein kinase (MAPK)
pathway, including the extracellular signal-regulated kinase (ERK), which is involved in cell
survival and plasticity.[6][9]
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» PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (P13K)/Akt signaling
cascade is another key mechanism for promoting cell survival and inhibiting apoptosis.[6][9]

e |IL-6/STAT3 Pathway: PACAP can induce the release of Interleukin-6 (IL-6) from glial cells.
IL-6 then acts in a paracrine fashion on neurons to activate the STAT3 signaling pathway,
which works synergistically with other pathways to upregulate survival factors like Bcl-2.[6][7]
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Caption: Core intracellular signaling pathways activated by PACAP (1-38) binding to the PAC1
receptor.
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Caption: Indirect neuroprotection via PACAP-induced IL-6 release from astrocytes.
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Quantitative Data Summary

The neuroprotective efficacy of PACAP (1-38) has been quantified in numerous preclinical

models.

Table 1: Efficacy of PACAP (1-38) in In Vitro Neuroprotection Models

PACAP

Key Protective

Cell Type Insult/Model . Reference(s)
Concentration Outcome
Inflammatory Dose-dependent
SH-SY5Y Mediators (from attenuation of
Dopaminergic LPS/IFN-y 10 nM - 200 nM cell death; 200 [10]
Cells stimulated THP-1 nM provided full
cells) protection.
Rat Cortical Glutamate- - Promotes
) o Not specified ) [1]
Neurons induced toxicity survival.
6 Increases
Dopaminergic ) » survival and
hydroxydopamin Not specified ) [1]
Neurons dopamine
e (6-OHDA)
uptake.
Differentiated Serum/NGF N Prevents cell
) Not specified [1]
PC12 Cells Withdrawal death.
) Protects
Mesencephalic N ] )
6-OHDA Not specified dopaminergic [1]

Cultures

neurons.

Table 2: Efficacy of PACAP (1-38) in In Vivo Neuroprotection Models
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Diseasellnjury

PACAP Dose &

Key Protective

Animal Model Reference(s)
Model Route Outcome
) ) Infarct volume
Transient Middle
reduced from
Cerebral Artery _
Rat ) 30 ng/kg, i.v. ~36% to ~18.8%  [4]
Occlusion
(approx. 50%
(MCAO) .
protection).
Prevents delayed
] 16 to 160 pmol/h,  neuronal death in
Rat Global Ischemia ) ) [11]
V. hippocampal
CAl region.
Significant
Traumatic Brain 100 pug, i.c.v. reduction in
Mouse ] o [12]
Injury (TBI) (delayed) axonal injury
markers.
Modulates
K(ATP) subunits
Parkinson's and D2
Mouse Disease (MPTP- Not specified receptors, [1][6]
induced) protecting
dopaminergic
neurons.
Neuroprotective
effect was
IL-6 Knockout ) S
Transient MCAO  Not specified, i.v.  absent, [71[8]

Mouse

highlighting the
role of IL-6.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using
Primary Cortical Neurons
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This protocol details a method to assess the neuroprotective effect of PACAP (1-38) against
glutamate-induced excitotoxicity in primary rat cortical neurons.

1. Materials and Reagents:

o PACAP (1-38) peptide (lyophilized)

o Neurobasal Medium and B-27 Supplement
o GlutaMAX and Penicillin-Streptomycin

e Poly-D-Lysine

e L-glutamic acid

e Trypsin-EDTA

o Fetal Bovine Serum (FBS)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
¢ Dimethyl sulfoxide (DMSO)

o Phosphate-Buffered Saline (PBS)

2. Experimental Workflow:
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1. Isolate & Culture
Primary Cortical Neurons
(E18 Rat Embryos) on
Poly-D-Lysine coated plates

2. Culture for 7-10 days in vitro (DIV)
for maturation

'

3. Pre-treatment with PACAP (1-38)
(e.g., 1-100 nM) for 24 hours

4. Induce Excitotoxicity
(e.g., 100 pM Glutamate)
for 15 minutes

5. Wash and replace with
conditioned medium for 24 hours

7. Quantify Apoptosis
(TUNEL Staining or
Caspase-3 Activity Assay)

6. Assess Neuronal Viability
(MTT Assay)

Click to download full resolution via product page

Caption: Workflow for an in vitro experiment assessing PACAP's neuroprotective effects.
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3. Detailed Procedure:
e Cell Culture Preparation:

o Coat 96-well plates with Poly-D-Lysine overnight at 37°C. Wash plates with sterile water
and allow them to dry.

o Dissect cortices from E18 rat embryos and dissociate cells using trypsin.

o Plate neurons at a density of 1 x 10”5 cells/well in Neurobasal medium supplemented with
B-27, GlutaMAX, and Penicillin-Streptomycin.

e Neuronal Maturation:

o Culture the neurons for 7-10 days at 37°C in a 5% CO2 incubator, changing half the
medium every 2-3 days.

o PACAP Pre-treatment:
o Prepare fresh stock solutions of PACAP (1-38) in sterile water or PBS.

o On DIV 9, replace the culture medium with fresh medium containing various
concentrations of PACAP (1-38) (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle-only
control group.

o Incubate for 24 hours.
o Glutamate-Induced Injury:
o Prepare a stock solution of L-glutamic acid.
o Remove the PACAP-containing medium and add medium with 100 uM glutamate.

o Incubate for 15 minutes at 37°C. This short, high-concentration exposure is critical for
inducing excitotoxicity.

e Recovery:
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o Gently wash the neurons three times with pre-warmed, glutamate-free medium.

o Replace with the original conditioned medium (saved from before the glutamate exposure)
or fresh medium.

o Incubate for another 24 hours.

e Assessment of Neuroprotection (MTT Assay):

o

Add MTT solution (5 mg/mL) to each well to a final concentration of 0.5 mg/mL.

[¢]

Incubate for 4 hours at 37°C until formazan crystals form.

o

Solubilize the crystals by adding DMSO and shaking for 15 minutes.

Measure the absorbance at 570 nm using a microplate reader. Increased absorbance

[e]

correlates with higher cell viability.

Protocol 2: In Vivo Neuroprotection Assay Using the
MCAO Stroke Model

This protocol describes the transient Middle Cerebral Artery Occlusion (MCAQO) model in rats to
evaluate the neuroprotective effects of systemically administered PACAP (1-38).

1. Materials and Reagents:

o Male Sprague-Dawley or Wistar rats (250-3009)
« PACAP (1-38)

» Sterile 0.9% Saline

¢ Anesthetics (e.g., Isoflurane)

e 4-0 monofilament nylon suture with a rounded tip
e 2,3,5-triphenyltetrazolium chloride (TTC)

2. Experimental Workflow:
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1. Anesthetize Rat
and expose the
common carotid artery (CCA)

2. Induce Ischemia:
Insert a 4-0 monofilament suture
into the internal carotid artery
to occlude the MCA origin

3. Maintain occlusion
for 2 hours

5. Induce Reperfusion:
Withdraw the suture to
restore blood flow

Treatment Timepoint

6. Allow for 48-hour
survival period with
neurological scoring

4. Administer Treatment:

Inject PACAP (1-38) (e.g., 30 ng/kg, i.v.)

or Saline (Vehicle) at the
start of reperfusion

7. Sacrifice animal and harvest brain

8. Quantify Infarct Volume:
Stain 2mm coronal sections
with 2% TTC

Click to download full resolution via product page

Caption: Workflow for an in vivo MCAO experiment to test PACAP's efficacy.
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3. Detailed Procedure:

e Animal Preparation:
o Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
o Place the animal on a heating pad to maintain body temperature at 37°C.

e MCAO Surgery:

o Make a midline cervical incision and carefully expose the right common carotid artery
(CCA), external carotid artery (ECA), and internal carotid artery (ICA).

o Ligate the distal ECA.
o Temporarily clamp the CCA and ICA. Make a small incision in the ECA.

o Introduce the 4-0 monofilament suture through the ECA into the ICA until a slight
resistance is felt, indicating occlusion of the middle cerebral artery (MCA).

e |schemia and Treatment:
o Maintain the occlusion for 2 hours.

o At the onset of reperfusion, administer PACAP (1-38) (e.g., 30 ng/kg) or an equal volume
of saline via tail vein (i.v.) injection.[4]

e Reperfusion and Recovery:
o After 2 hours, carefully withdraw the suture to allow reperfusion.
o Suture the incision and allow the animal to recover. Monitor for any adverse effects.
o Perform neurological deficit scoring at 24 and 48 hours post-MCAO.

e Infarct Volume Measurement:

o At 48 hours post-MCAO, euthanize the animal and perfuse transcardially with cold saline.
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o Harvest the brain and place it in a cold brain matrix.
o Cut the brain into 2 mm-thick coronal sections.

o Immerse the sections in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will
stain red, while the infarcted (ischemic) tissue will remain white.

o Capture images of the stained sections and use image analysis software to calculate the
infarct volume, often corrected for edema.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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